molecular formula C16H14O4 B8707273 2H-1-Benzopyran-7-ol, 3-(2-hydroxy-4-methoxyphenyl)- CAS No. 68178-63-2

2H-1-Benzopyran-7-ol, 3-(2-hydroxy-4-methoxyphenyl)-

Cat. No. B8707273
CAS RN: 68178-63-2
M. Wt: 270.28 g/mol
InChI Key: CXCORJXYCPSBSK-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-7-ol, 3-(2-hydroxy-4-methoxyphenyl)- is a natural product found in Bolusanthus speciosus with data available.

properties

CAS RN

68178-63-2

Product Name

2H-1-Benzopyran-7-ol, 3-(2-hydroxy-4-methoxyphenyl)-

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

3-(2-hydroxy-4-methoxyphenyl)-2H-chromen-7-ol

InChI

InChI=1S/C16H14O4/c1-19-13-4-5-14(15(18)8-13)11-6-10-2-3-12(17)7-16(10)20-9-11/h2-8,17-18H,9H2,1H3

InChI Key

CXCORJXYCPSBSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of B4 (0.45 g, 0.1 mmol) and pentamethylbenzene (0.158 g, 1 mmol) in anhyd CH2Cl2 (30 mL) at −78° C., BCl3 (0.2 mmol) was dropwise added under N2. The reaction mixture was stirred at −78° C. and after 15-20 min the reaction was quenched with 20 mL of CHCl3/MeOH (10:1) mixture. The resulting mixture was warmed to rt. The organic solvents were evaporated under vacuum. The residues were purified by column chromatography [Silica gel 35 mm dia, 8 inch thick, EtOAc/hexanes (1:2)] to obtain B6 (0.17 g, 0.61 mmol, 61%) as brownish solid: mp 150-154° C.; TLC Rf=0.48 [EtOAc/hexanes (1:2)]; 1H NMR (CD3OD, 600 MHz) δ 7.14 (1H, d, J=8.4 Hz), 6.88 (1H, d, J=8.4 Hz), 6.53 (1H, s), 6.42 (1H, dd, J=2.4, 8.4 Hz), 6.37 (1H, d, J=2.4 Hz), 6.33 (1H, dd, J=2.4, 8.4 Hz), 6.24 (1H, d, J=1.8 Hz), 4.95 (2H, s), 3.75 (3H, s); 13C NMR (CD3OD, 150 MHz) δ 161.8, 159.1, 157.3, 155.9, 130.1, 130.0, 128.4, 121.4, 119.9, 117.6, 109.4, 106.1, 103.4, 102.4, 69.2, 55.6; Anal. (%) calcd for C16H14O4.0.1 H2O, C 70.63, H 5.26, found C 70.42, H 5.20.
Name
B4
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.158 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1-Benzopyran-7-ol, 3-(2-hydroxy-4-methoxyphenyl)-
Reactant of Route 2
2H-1-Benzopyran-7-ol, 3-(2-hydroxy-4-methoxyphenyl)-
Reactant of Route 3
2H-1-Benzopyran-7-ol, 3-(2-hydroxy-4-methoxyphenyl)-
Reactant of Route 4
2H-1-Benzopyran-7-ol, 3-(2-hydroxy-4-methoxyphenyl)-
Reactant of Route 5
2H-1-Benzopyran-7-ol, 3-(2-hydroxy-4-methoxyphenyl)-
Reactant of Route 6
2H-1-Benzopyran-7-ol, 3-(2-hydroxy-4-methoxyphenyl)-

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